N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linker to a 1,3-benzothiazole moiety. Its synthesis typically involves coupling reactions between benzofuran-2-carboxylic acid derivatives and benzothiazole-2-amine analogs, often mediated by reagents like N,N'-carbonyldiimidazole (CDI) or EDCI .
Properties
Molecular Formula |
C17H12N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O3S/c1-21-12-7-4-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-2-3-8-14(11)23-17/h2-9H,1H3,(H,18,19,20) |
InChI Key |
UUDWBXHVHMBWRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 7-methoxy-1-benzofuran-2-carboxylic acid. This reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are often carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with shared pharmacophores or substitution patterns. Below is a detailed analysis:
Structural Analogs
Crystallographic and Computational Studies
- Structural data for benzothiazole derivatives (e.g., 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ) highlight the role of hydrogen bonding between the benzothiazole NH and carbonyl groups, a feature likely conserved in the target compound .
Notes
Data Limitations : Biological data for the target compound are inferred from structural analogs; explicit studies (e.g., IC50 values, kinase assays) are needed .
Synthesis Variability : Yields and purity depend on reaction conditions (e.g., ’s Pd/C catalysis vs. ’s CDI-mediated coupling) .
Structural Nuances: Minor substituent changes (e.g., methoxy vs. chloro) significantly alter electronic profiles and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
